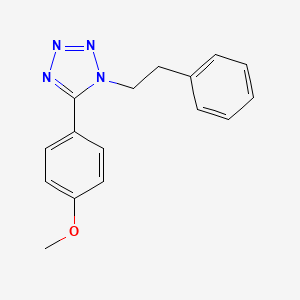
5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole, also known as MPTT, is a tetrazole derivative that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. MPTT has been studied for its unique properties, such as its ability to form stable complexes with metal ions and its potential as a fluorescent probe.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole is not fully understood. However, studies have shown that 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole can form stable complexes with metal ions, leading to changes in the fluorescence properties of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole. 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole can induce apoptosis in cancer cells by activating the caspase pathway. 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. However, the long-term effects of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole on human health are not fully understood, and more research is needed to determine its safety and efficacy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole in lab experiments is its ability to form stable complexes with metal ions, making it a useful tool for detecting metal ions in biological systems and environmental samples. However, one limitation of using 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are many potential future directions for research on 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole. One direction is to further investigate its potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to explore its potential as an anti-cancer agent and to determine its mechanism of action. Additionally, further research is needed to determine the long-term effects of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole on human health and to develop safer and more effective derivatives of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole.
Synthesis Methods
The synthesis of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole can be achieved through a multistep process involving the reaction of 4-methoxyphenylhydrazine with 2-phenylethyl bromide, followed by the reaction of the resulting product with sodium azide and copper (I) iodide. The final step involves the cyclization of the intermediate product with acetic anhydride and triethylamine. The yield of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole can be optimized by adjusting the reaction conditions, such as the reaction time and temperature.
Scientific Research Applications
5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has been studied for its potential as a fluorescent probe for detecting metal ions in biological systems. 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has also been investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. In material science, 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has been studied for its potential as a building block for constructing metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions. In environmental science, 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has been studied for its potential as a sensor for detecting heavy metal ions in water.
properties
IUPAC Name |
5-(4-methoxyphenyl)-1-(2-phenylethyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-21-15-9-7-14(8-10-15)16-17-18-19-20(16)12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLKOSRBSFIIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=NN2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

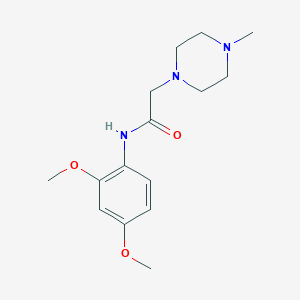

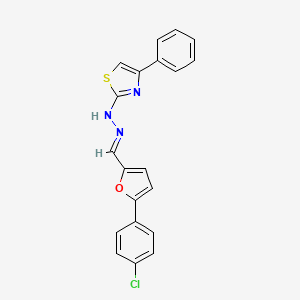


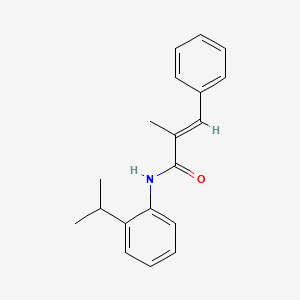
![2-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5727657.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5727671.png)
![1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5727678.png)
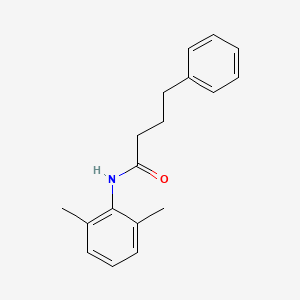
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5727688.png)

![2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B5727707.png)
